Randaiol: A Technical Overview of its Chemical Structure and Potential Biological Activities
Randaiol: A Technical Overview of its Chemical Structure and Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Randaiol is a naturally occurring lignan, a class of polyphenolic compounds found in plants. While the chemical structure of Randaiol is known, extensive research into its specific biological activities and mechanisms of action is not widely available in the public domain. This technical guide provides a comprehensive overview of the chemical structure of Randaiol and, by drawing parallels with structurally related and well-studied lignans, explores its potential biological activities. This document also furnishes detailed experimental protocols for assays commonly used to evaluate such activities and presents illustrative quantitative data from related compounds to serve as a reference for future research on Randaiol.
Chemical Structure of Randaiol
Randaiol is chemically identified as 5-allyl-3,4,2'-trihydroxybiphenyl. Its chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₃ | [1] |
| Molecular Weight | 242.27 g/mol | [1] |
| CAS Number | 87562-14-9 | [2] |
| SMILES | C=CCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)O)O | [2] |
2D Chemical Structure:
Potential Biological Activities and Signaling Pathways
While specific studies on Randaiol are limited, its structural classification as a lignan suggests it may possess a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Lignans are known to modulate various signaling pathways involved in cellular health and disease.
Antioxidant Activity
Lignans are recognized for their capacity to scavenge free radicals and reduce oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. The phenolic hydroxyl groups in the structure of Randaiol are likely to contribute to this antioxidant potential.
Anti-inflammatory Activity
Chronic inflammation is another critical factor in many diseases. Lignans have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB pathway, which regulates the expression of pro-inflammatory cytokines.
Anticancer Activity
Several lignans have demonstrated promising anticancer activities, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and prevention of angiogenesis (the formation of new blood vessels that supply tumors). These effects are often mediated through the modulation of complex signaling cascades.
Based on the activities of related compounds, a hypothetical signaling pathway that could be modulated by Randaiol is depicted below. This diagram illustrates the potential inhibition of the NF-κB signaling pathway, a common target for anti-inflammatory and anticancer agents.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by Randaiol.
Experimental Protocols
Detailed methodologies for assessing the potential biological activities of Randaiol are provided below. These protocols are based on standard assays used for similar natural products.
Antioxidant Activity: DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of Randaiol.
Materials:
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Randaiol
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2,2-diphenyl-1-picrylhydrazyl (DPPH)
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Methanol
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96-well microplate
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Microplate reader
Procedure:
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Prepare a stock solution of Randaiol in methanol.
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Prepare a series of dilutions of the Randaiol stock solution.
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Prepare a 0.1 mM solution of DPPH in methanol.
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In a 96-well plate, add 100 µL of each Randaiol dilution to respective wells.
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Add 100 µL of the DPPH solution to each well.
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Incubate the plate in the dark at room temperature for 30 minutes.
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Measure the absorbance at 517 nm using a microplate reader.
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Methanol is used as a blank, and a DPPH solution without the sample serves as the control.
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Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
Anti-inflammatory Activity: Nitric Oxide (NO) Scavenging Assay in RAW 264.7 Macrophages
Objective: To assess the ability of Randaiol to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
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RAW 264.7 macrophage cell line
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Dulbecco's Modified Eagle Medium (DMEM)
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Fetal Bovine Serum (FBS)
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Lipopolysaccharide (LPS)
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Randaiol
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Griess Reagent
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96-well cell culture plate
Procedure:
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Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.
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Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
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Treat the cells with various concentrations of Randaiol for 1 hour.
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Stimulate the cells with LPS (1 µg/mL) for 24 hours.
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After incubation, collect 50 µL of the cell culture supernatant from each well.
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Add 50 µL of Griess Reagent to each supernatant sample.
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Incubate at room temperature for 10 minutes.
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Measure the absorbance at 540 nm.
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A standard curve using sodium nitrite is prepared to quantify the amount of nitrite.
Anticancer Activity: MTT Assay for Cell Viability
Objective: To evaluate the cytotoxic effect of Randaiol on a cancer cell line (e.g., MCF-7 breast cancer cells).
Materials:
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MCF-7 breast cancer cell line
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DMEM with 10% FBS
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Randaiol
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3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
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Dimethyl sulfoxide (DMSO)
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96-well cell culture plate
Procedure:
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Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
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Treat the cells with a range of concentrations of Randaiol for 48 hours.
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After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability relative to untreated control cells.
Quantitative Data
| Compound | Assay | Cell Line / System | IC₅₀ / EC₅₀ | Source |
| Geraniol | MTT Assay | LoVo (colon cancer) | 32.1 µg/mL | [3] |
| Geraniol | MTT Assay | U87 (glioma) | 41.3 µg/mL | [3] |
| Araliadiol | NO Production | LPS-stimulated RAW 264.7 | ~1 µg/mL (significant inhibition) | [4] |
| Sesamol | DPPH Scavenging | Chemical Assay | 5.44 µg/mL | [1] |
Conclusion
Randaiol presents an interesting chemical scaffold characteristic of bioactive lignans. While direct experimental evidence of its biological effects is currently scarce in the scientific literature, its structure suggests potential antioxidant, anti-inflammatory, and anticancer properties. The experimental protocols detailed in this guide provide a robust framework for the systematic investigation of these potential activities. Further research is warranted to elucidate the specific biological targets and signaling pathways modulated by Randaiol, which could pave the way for its development as a novel therapeutic agent. Researchers are encouraged to utilize the methodologies outlined herein to generate quantitative data and a deeper understanding of the pharmacological profile of this natural compound.
References
- 1. The antitumor effects of geraniol: Modulation of cancer hallmark pathways (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mdpi.com [mdpi.com]
- 4. Oral administration of geraniol ameliorates acute experimental murine colitis by inhibiting pro-inflammatory cytokines and NF-κB signaling. | Semantic Scholar [semanticscholar.org]
